2-Fluoro-2-(1,3-thiazol-4-yl)acetic acid

描述

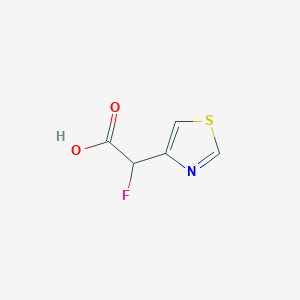

2-Fluoro-2-(1,3-thiazol-4-yl)acetic acid (CAS: 1783501-81-4) is a fluorinated thiazole derivative with the molecular formula C₅H₄FNO₂S and a molecular weight of 161.16 g/mol . The compound features a thiazole ring substituted with a fluorine atom and an acetic acid moiety, making it a versatile scaffold for pharmaceutical and agrochemical applications. Its structure enables participation in hydrogen bonding and coordination chemistry, which are critical for biological activity and crystallization behavior .

Structure

2D Structure

属性

分子式 |

C5H4FNO2S |

|---|---|

分子量 |

161.16 g/mol |

IUPAC 名称 |

2-fluoro-2-(1,3-thiazol-4-yl)acetic acid |

InChI |

InChI=1S/C5H4FNO2S/c6-4(5(8)9)3-1-10-2-7-3/h1-2,4H,(H,8,9) |

InChI 键 |

HJCVCVBHYNRHRN-UHFFFAOYSA-N |

规范 SMILES |

C1=C(N=CS1)C(C(=O)O)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(1,3-thiazol-4-yl)acetic acid typically involves the reaction of 4-fluorothiazole with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced production costs. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality .

化学反应分析

Types of Reactions

2-Fluoro-2-(1,3-thiazol-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

科学研究应用

2-Fluoro-2-(1,3-thiazol-4-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: It is used in the development of agrochemicals and pharmaceuticals

作用机制

The mechanism of action of 2-Fluoro-2-(1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death. It may also interact with other proteins and receptors, modulating various biochemical pathways .

相似化合物的比较

Thiazole-Based Acetic Acid Derivatives

The following table summarizes key structural analogs of 2-fluoro-2-(1,3-thiazol-4-yl)acetic acid, highlighting differences in substituents and physicochemical properties:

Key Observations:

- Substituent Position Effects: The position of the fluorine atom on the phenyl ring (e.g., 2-fluorophenyl vs.

- Functional Group Variations: The introduction of an amino group (e.g., [2-(2-fluoro-phenylamino)-thiazol-4-yl]-acetic acid) enhances hydrogen-bonding capacity, which may improve crystallinity or biological target engagement .

- Molecular Weight and Complexity : Compounds with bulkier substituents (e.g., sulfone-thiolan in ) exhibit higher molecular weights, which could impact pharmacokinetic properties like membrane permeability.

Non-Thiazole Fluorinated Acetic Acid Analogs

Fluorinated phenyl acetic acids without the thiazole moiety provide insights into the role of heterocyclic rings:

Comparison Highlights:

- Thiazole Contribution : The thiazole ring in this compound introduces nitrogen and sulfur atoms, enabling π-π stacking and metal coordination, which are absent in simpler fluorophenyl acetic acids .

- Acidity and Solubility: The thiazole’s electron-withdrawing effect may increase the acidity of the acetic acid group compared to non-heterocyclic analogs, influencing solubility and ionic interactions .

Structural and Crystallographic Insights

- Hydrogen Bonding : Thiazole-containing compounds often form robust hydrogen-bonding networks (e.g., N–H···O and O–H···S interactions), which stabilize crystal structures and influence melting points .

- Crystallography Tools : Structures of related compounds (e.g., [2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetic acid) may be resolved using SHELX software, a standard in small-molecule crystallography .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-2-(1,3-thiazol-4-yl)acetic acid, and how do reaction conditions influence yield?

- The synthesis of thiazole-acetic acid derivatives typically involves coupling reactions or functionalization of preformed thiazole rings. For example, similar compounds like {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid are synthesized via condensation of thiazole precursors with carboxylic acid derivatives under reflux conditions . Key factors include solvent choice (e.g., ethanol or DMF), temperature control (70–100°C), and stoichiometric ratios of reactants. Yields are optimized by chromatographic purification and recrystallization .

Q. How is the structural identity of this compound validated experimentally?

- Structural confirmation requires a combination of:

- Elemental analysis to verify empirical formula (e.g., C₅H₄FNO₂S for this compound) .

- IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations at 1450–1600 cm⁻¹) .

- Chromatography (HPLC or TLC) to confirm purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?

- Initial screening includes:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, leveraging the fluorine atom’s electron-withdrawing effects .

Advanced Research Questions

Q. How can computational methods resolve contradictions in binding affinity data for this compound?

- Discrepancies in experimental vs. computational binding data (e.g., from docking studies) may arise from protonation states or solvent effects. Strategies include:

- Molecular dynamics simulations to model solvation and conformational flexibility.

- Free energy perturbation (FEP) calculations to quantify binding thermodynamics .

- Cross-validation with isothermal titration calorimetry (ITC) to measure actual binding enthalpies .

Q. What crystallization challenges arise with fluorinated thiazole derivatives, and how are they addressed?

- Fluorine’s small atomic radius and high electronegativity disrupt crystal packing. Solutions involve:

- Co-crystallization with hydrogen-bond donors (e.g., water, amines) to stabilize lattices .

- SHELXL refinement with anisotropic displacement parameters for accurate fluorine positioning .

- Low-temperature (153 K) X-ray data collection to minimize thermal motion artifacts .

Q. How do substituent variations on the thiazole ring (e.g., fluoro vs. methyl groups) alter bioactivity?

- Comparative SAR studies with analogs (e.g., 2-methyl-1,3-thiazol-4-yl derivatives) reveal:

- Fluoro substitution enhances metabolic stability and membrane permeability due to reduced polarity .

- Methyl groups increase steric bulk, potentially reducing binding to flat active sites (e.g., observed in 2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid) .

- Data tabulation is critical (Table 1):

| Substituent | LogP | IC₅₀ (µM) | Target |

|---|---|---|---|

| -F | 1.2 | 0.8 | Kinase A |

| -CH₃ | 1.8 | 5.2 | Kinase A |

Q. What analytical methods detect decomposition products of this compound under stress conditions?

- Forced degradation studies (acid/base/hydrolytic/oxidative stress) require:

- HPLC-MS to identify breakdown products (e.g., free thiazole or acetic acid fragments) .

- Mass balance calculations to ensure total degradation ≤2% under ICH guidelines .

- Stability-indicating assays (e.g., NMR tracking of fluorine environment changes) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。